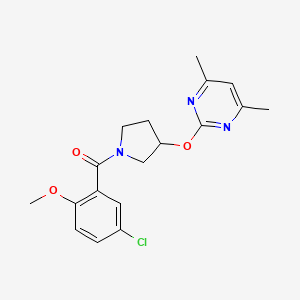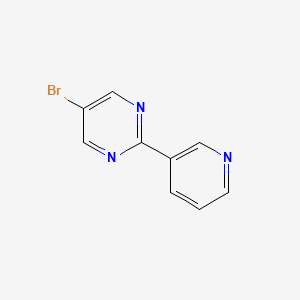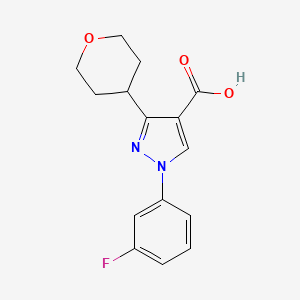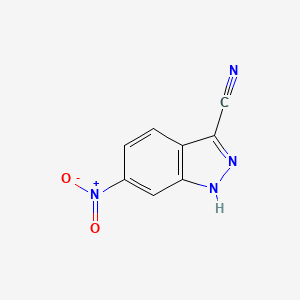
(5-Chloro-2-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(5-Chloro-2-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone" is a complex organic molecule. Its unique structure, featuring a phenyl ring substituted with chlorine and methoxy groups, as well as a pyrrolidinyl-methanone moiety linked to a dimethylpyrimidinyl group, has made it a subject of interest in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing this compound typically involves multi-step organic synthesis techniques. The synthesis begins with the preparation of the core phenyl ring system, followed by stepwise introduction of the methoxy and chloro substituents. The pyrrolidinyl and pyrimidinyl components are introduced via selective reactions including nucleophilic substitution and condensation reactions, facilitated by specific catalysts under controlled temperatures and pressures.
Industrial Production Methods
Industrial production generally scales up the laboratory synthesis procedures. Batch reactors or continuous flow systems are utilized to maintain precise control over reaction conditions. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure product purity and yield optimization.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation to yield various oxidized derivatives.
Reduction: : Reduction reactions typically target the carbonyl group, converting it to alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can modify the chloro or methoxy groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used as reducing agents.
Substitution: : Typical reagents include alkyl halides for alkylation and various nucleophiles for other substitutions.
Major Products Formed from These Reactions
Products from these reactions include alcohol derivatives from reduction, higher-order oxidized compounds, and various substituted derivatives from nucleophilic substitutions.
Scientific Research Applications
The compound is used extensively in:
Chemistry: : As a precursor in the synthesis of more complex molecules.
Biology: : In studies of cellular pathways and receptor binding due to its unique structural motifs.
Medicine: : Potential therapeutic applications are under investigation due to its bioactive properties.
Industry: : Used in the development of specialized materials and as an intermediate in various manufacturing processes.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets such as enzymes and receptors. Its structural features allow it to fit into specific binding sites, altering the activity of these biological molecules. Pathways influenced by the compound include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Compared to similar compounds, "(5-Chloro-2-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone" exhibits unique binding affinity and reaction profile. Similar compounds include:
(5-Chloro-2-methoxyphenyl)(3-((4-methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
(5-Chloro-2-methoxyphenyl)(3-((4,6-dimethylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone These variations primarily differ in their pyrimidine substituents, influencing their chemical reactivity and biological activity.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-11-8-12(2)21-18(20-11)25-14-6-7-22(10-14)17(23)15-9-13(19)4-5-16(15)24-3/h4-5,8-9,14H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNYXFBJNVTFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[1-(Difluoromethyl)imidazol-2-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2738088.png)


![N-(3,5-dimethylphenyl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2738092.png)


![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2738096.png)
![N-(5-(2-phenoxypropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2738097.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide](/img/structure/B2738100.png)
![2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2738101.png)
![2-[(2-chlorobenzyl)sulfanyl]-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2738102.png)
![6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2738107.png)
![5-chloro-2-(methylsulfanyl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2738109.png)
